![molecular formula C10H12N4 B3217267 3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine CAS No. 1177304-64-1](/img/structure/B3217267.png)
3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine
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Overview
Description
Piperidines and pyridines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The literature suggests various methods for the synthesis of these compounds, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a compound is based on structures generated from information available in databases. For example, a similar compound, 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea, features an almost planar imine (E configuration, C3N) core flanked by thiourea (CN2S) and methylpyridyl (C5N) residues .Chemical Reactions Analysis
The chemical reactions involving similar compounds like piperidines and pyridines have been studied extensively. These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
- Role of 3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine : This compound serves as an organoboron reagent in SM coupling. Its stability, functional group tolerance, and ease of preparation make it valuable for constructing complex molecules .
- Application : Some derivatives of 3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine exhibit better anti-fibrosis activity than existing drugs like Pirfenidone .
Suzuki–Miyaura Coupling
Anti-Fibrosis Activity
Anti-Tubercular Agents
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and receptors, influencing their function .
Mode of Action
It’s suggested that similar compounds may exert their effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For instance, a similar compound, 2- (dimethylamino)-2- [ (4-methylphenyl)methyl]-1- [4- (morpholin-4-yl)phenyl]butan-1-one, has been classified under the CLP Regulation, ensuring that the hazards presented by chemicals are clearly communicated to workers and consumers in the European Union through classification and labelling of chemicals .
Future Directions
The future directions in the study of such compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, as this is an important task of modern organic chemistry . Additionally, the discovery and biological evaluation of potential drugs containing piperidine moiety could be another area of focus .
properties
IUPAC Name |
5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-3-4-12-10(5-7)14-9(11)6-8(2)13-14/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPDBCSUDFMIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=CC(=N2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine |
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